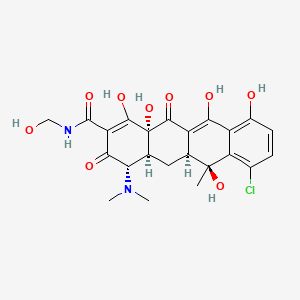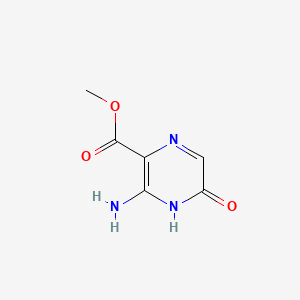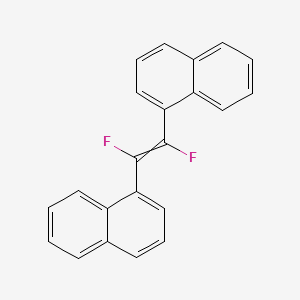
1-(1,2-Difluoro-2-naphthalen-1-ylethenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene is an organofluorine compound with the molecular formula C22H14F2 This compound is characterized by the presence of two naphthalene rings connected through a 1,2-difluoroethene bridge
Preparation Methods
The synthesis of 1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene typically involves the reaction of naphthalene derivatives with difluoroethene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the difluoroethene bridge between the naphthalene rings . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoroethene bridge to a more saturated form.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the naphthalene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which 1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethene bridge and naphthalene rings provide a unique structural framework that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Similar compounds to 1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene include:
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,2-Difluoroethene: A related compound with similar structural features but lacking the naphthalene rings.
Dinaphthalene derivatives: Compounds with two naphthalene rings connected by various linkers, used in similar applications.
The uniqueness of 1,1’-(1,2-Difluoroethene-1,2-diyl)dinaphthalene lies in its specific combination of the difluoroethene bridge and naphthalene rings, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(1,2-difluoro-2-naphthalen-1-ylethenyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFBCJARPPCORI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=C(C3=CC=CC4=CC=CC=C43)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721624 |
Source


|
| Record name | 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-70-7 |
Source


|
| Record name | 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
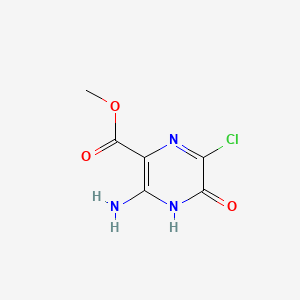
![(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one](/img/structure/B576322.png)

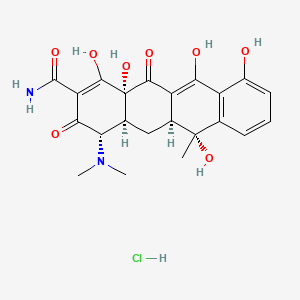
![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)
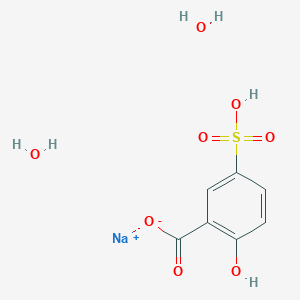
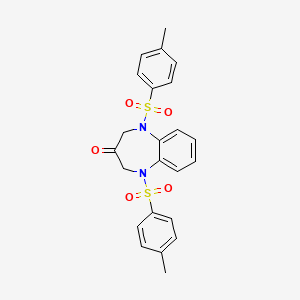
![(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B576341.png)
